molecular formula C10H14ClNO2S2 B2374403 2-Chloro-5-(propylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034224-69-4

2-Chloro-5-(propylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B2374403
CAS No.: 2034224-69-4
M. Wt: 279.8
InChI Key: OGLJJEWJGVPZQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(propylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(propylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with a sulfonylating agent, followed by cyclization to form the thieno[3,2-c]pyridine ring system. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(propylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-Chloro-5-(propylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Chloro-5-(propylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(propylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to its combination of a chloropyridine core with a thieno[3,2-c]pyridine ring and a propylsulfonyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-5-propylsulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2S2/c1-2-5-16(13,14)12-4-3-9-8(7-12)6-10(11)15-9/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLJJEWJGVPZQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.